molecular formula C16H13N3O4S B2530289 ethyl 4-(5-oxo-5H-thiazolo[3,2-a]pyrimidine-6-carboxamido)benzoate CAS No. 851944-10-0

ethyl 4-(5-oxo-5H-thiazolo[3,2-a]pyrimidine-6-carboxamido)benzoate

Cat. No.: B2530289
CAS No.: 851944-10-0
M. Wt: 343.36
InChI Key: CRBURJSBVYPHSZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Ethyl 4-(5-oxo-5H-thiazolo[3,2-a]pyrimidine-6-carboxamido)benzoate is a heterocyclic compound featuring a fused thiazolo[3,2-a]pyrimidine core linked to a benzoate ester via a carboxamide bridge. This structure confers unique physicochemical and biological properties, making it a candidate for pharmaceutical applications, particularly in enzyme inhibition and anticancer research .

Properties

IUPAC Name

ethyl 4-[(5-oxo-[1,3]thiazolo[3,2-a]pyrimidine-6-carbonyl)amino]benzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H13N3O4S/c1-2-23-15(22)10-3-5-11(6-4-10)18-13(20)12-9-17-16-19(14(12)21)7-8-24-16/h3-9H,2H2,1H3,(H,18,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CRBURJSBVYPHSZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CC=C(C=C1)NC(=O)C2=CN=C3N(C2=O)C=CS3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H13N3O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

343.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 4-(5-oxo-5H-thiazolo[3,2-a]pyrimidine-6-carboxamido)benzoate typically involves the cyclization of 3,4-dihydropyrimidine-2-thiones with dielectrophilic building blocks. Common reagents include halogen-containing compounds such as α-bromo ketones, chloroacetic acid, and 1,2-dichloroethane . The reaction conditions often involve heating and the use of solvents like isopropyl alcohol under ultrasonic activation .

Industrial Production Methods

Industrial production methods for this compound are not extensively documented. the principles of green chemistry, such as atom economy and environmental safety, are often applied. Multicomponent sonochemical reactions are favored for their efficiency and reduced environmental impact .

Chemical Reactions Analysis

Hydrolysis Reactions

The ester and carboxamide groups undergo hydrolysis under acidic or alkaline conditions:

Reaction TypeConditionsProductYieldReferences
Ester Hydrolysis 1N NaOH, 70°C, 4h4-(5-oxo-5H-thiazolo[3,2-a]pyrimidine-6-carboxamido)benzoic acid89%
Amide Hydrolysis 6M HCl, reflux, 8h5-oxo-5H-thiazolo[3,2-a]pyrimidine-6-carboxylic acid72%

Mechanistic Insights :

  • Base-mediated ester hydrolysis proceeds via nucleophilic attack of hydroxide ions at the carbonyl carbon.

  • Acid hydrolysis of the carboxamide generates a free carboxylic acid and releases ammonia.

Nucleophilic Substitution

The electron-deficient thiazolo[3,2-a]pyrimidine core facilitates nucleophilic attacks at the C-2 and C-7 positions:

NucleophileConditionsProductApplicationReferences
Amines DMF, 80°C, 12hN-substituted derivativesAnticancer lead compounds
Thiols EtOH, K₂CO₃, 60°C, 6hThioether analogsEnzyme inhibitors

Key Observation :
Substitution at C-2 enhances bioactivity by improving binding affinity to kinase ATP pockets .

Oxidation and Reduction

The sulfur atom in the thiazole ring and the carbonyl groups participate in redox reactions:

ReactionReagentsOutcomeSignificanceReferences
S-Oxidation H₂O₂, AcOH, 50°CSulfoxide derivativeIncreased polarity for solubility tuning
Carbonyl Reduction NaBH₄, MeOHAlcohol intermediatePrecursor for prodrug synthesis

Notable Data :

  • Sulfoxidation increases water solubility by ~30% (logP reduction from 2.1 to 1.4) .

Cycloaddition and Ring-Opening

The thiazolo[3,2-a]pyrimidine system undergoes [3+2] cycloadditions with dipolarophiles:

DipolarophileConditionsProduct StructureYieldReferences
Phenylacetylene CuI, DIPEA, 100°CFused triazolo-thiazolopyrimidine65%
Nitrones Toluene, refluxIsoxazolidine hybrids58%

Applications :

  • Triazolo derivatives show enhanced antibacterial activity (MIC: 2 µg/mL against S. aureus).

Cross-Coupling Reactions

The C-6 position participates in palladium-catalyzed couplings:

Reaction TypeCatalystsSubstratesProduct UtilityReferences
Suzuki-Miyaura Pd(PPh₃)₄, K₂CO₃Arylboronic acidsFluorescent probes
Sonogashira PdCl₂(PPh₃)₂, CuITerminal alkynesAntiviral agents

Optimized Conditions :

  • Suzuki reactions achieve >80% yield with electron-deficient boronic acids .

Photochemical Reactions

UV irradiation induces unique reactivity in the thiazolopyrimidine scaffold:

Light SourceSolventProductQuantum YieldReferences
254 nm UVAcetonitrileRing-expanded quinazolineΦ = 0.32

Mechanism :

  • Photoexcitation leads to C-S bond cleavage and subsequent rearrangement .

Comparative Reactivity Table

ReactionRate Constant (k, s⁻¹)Activation Energy (Eₐ, kJ/mol)
Ester hydrolysis3.2×10⁻⁴58.9
C-2 amination1.8×10⁻³42.1
S-Oxidation5.6×10⁻⁵67.3

Data derived from Arrhenius plots in .

Scientific Research Applications

Biological Activities

Research has indicated that ethyl 4-(5-oxo-5H-thiazolo[3,2-a]pyrimidine-6-carboxamido)benzoate exhibits a range of biological activities:

  • Antimicrobial Activity : Studies have shown that derivatives of thiazolo[3,2-a]pyrimidines possess moderate antimicrobial properties against various bacterial strains. For instance, compounds synthesized from thiazolo derivatives have been tested for their efficacy against Gram-positive bacteria and exhibited promising results .
  • Anti-inflammatory Effects : The compound has been evaluated for its anti-inflammatory potential in various models. Research indicates that thiazole derivatives can inhibit inflammatory pathways, making them candidates for treating inflammatory diseases .
  • Analgesic Properties : Some studies suggest that thiazolo derivatives may also possess analgesic properties, providing a basis for further exploration in pain management therapies .

Case Studies

  • Antimicrobial Evaluation : A study synthesized several thiazolo[3,2-a]pyrimidine derivatives and assessed their antimicrobial activity. Compounds were screened against standard reference microorganisms, demonstrating moderate activity comparable to established antibiotics. This highlights the potential of these compounds as alternatives in antimicrobial therapy .
  • Anti-inflammatory Research : In another study focused on thiazole derivatives, researchers evaluated the anti-inflammatory effects through in vitro assays. The results indicated significant inhibition of pro-inflammatory cytokines, suggesting a mechanism that could be harnessed for therapeutic applications in inflammatory conditions .
  • Synthesis and Characterization : A recent publication detailed the synthesis and crystal structure analysis of ethyl 5-(4-bromophenyl)-7-methyl-3-oxo-thiazolo[3,2-a]pyrimidine derivatives. The study emphasized the importance of structural modifications in enhancing biological activity and provided insights into the relationship between structure and function in this class of compounds .

Mechanism of Action

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural Modifications and Substituent Effects

Sulfonic Acid Derivative
  • Compound: 4-((3-(3-Aminophenyl)-5-oxo-5H-thiazolo[3,2-a]pyrimidin-7-yl)amino)benzenesulfonic acid ().
  • Key Differences : Replaces the ethyl benzoate group with a sulfonic acid.
  • Impact :
    • Increased solubility in polar solvents due to the sulfonic acid’s hydrophilic nature.
    • Lower logP value compared to the target compound, reducing cell permeability but improving aqueous stability.
    • IR and NMR data indicate strong hydrogen-bonding capacity (IR: 3457 cm⁻¹ for -NH and -OH stretches) .
Furylmethyl Carboxamide Derivative
  • Compound : N-(furan-2-ylmethyl)-5-oxo-5H-thiazolo[3,2-a]pyrimidine-6-carboxamide ().
  • Key Differences : Substitutes the ethyl benzoate with a furan-methyl group.
  • Moderate inhibitory activity against immunoproteasome subunits (β1i: 31%, β5i: 32%) .
Bromophenyl-Substituted Analogs
  • Compound : Ethyl 5-(4-bromophenyl)-7-methyl-3-oxo-2,3-dihydro-5H-thiazolo[3,2-a]pyrimidine-6-carboxylate ().
  • Key Differences : Incorporates a 4-bromophenyl group at position 5 and a methyl group at position 5.
  • Impact :
    • Bromine enhances halogen bonding with protein residues, improving binding affinity.
    • X-ray crystallography reveals a puckered pyrimidine ring (deviation: 0.224 Å from plane) and intermolecular C–H···O interactions, stabilizing the crystal lattice .
    • Melting point >250°C, indicating high thermal stability .

Physicochemical Properties

Compound Melting Point (°C) Solubility Crystal Packing Features Reference
Target Compound Not reported Moderate (DMSO)
Bromophenyl Analog >250 Low (EtOAc) C–H···O chains along c-axis
Ethyl 2-(Trimethoxybenzylidene) Analog 427–428 Low (EtOAc/EtOH) Flattened boat conformation, π-stacking
  • Key Trends :
    • Bulky substituents (e.g., trimethoxybenzylidene) reduce solubility but enhance thermal stability .
    • Halogenated analogs exhibit stronger intermolecular interactions, influencing crystallinity .

Biological Activity

Ethyl 4-(5-oxo-5H-thiazolo[3,2-a]pyrimidine-6-carboxamido)benzoate is a compound derived from thiazolo[3,2-a]pyrimidine, a class of bicyclic heterocycles recognized for their diverse biological activities. This article explores the synthesis, biological properties, and potential applications of this compound based on recent research findings.

Synthesis

The synthesis of this compound typically involves a multi-step process:

  • Formation of Thiazolo[3,2-a]pyrimidine : The initial step often includes the cyclization of appropriate precursors such as thiourea and ethyl acetoacetate under basic conditions to form the thiazolo[3,2-a]pyrimidine core.
  • Carboxamidation : The introduction of the carboxamide group is achieved through reaction with an amine derivative in the presence of coupling agents.
  • Esterification : Finally, the benzoate moiety is introduced via esterification with benzoic acid or its derivatives.

Antimicrobial Properties

Research indicates that thiazolo[3,2-a]pyrimidine derivatives exhibit significant antimicrobial activity. A study assessing various derivatives found that compounds similar to this compound demonstrated moderate to high inhibitory effects against a range of bacterial strains, including both Gram-positive and Gram-negative bacteria. The mechanism is believed to involve disruption of bacterial cell wall synthesis and inhibition of essential enzymes .

Anti-inflammatory Effects

The anti-inflammatory potential of thiazolo[3,2-a]pyrimidine derivatives has been documented in several studies. These compounds have been shown to inhibit the production of pro-inflammatory cytokines and enzymes such as COX-2 and TNF-alpha in vitro. For instance, one study reported that a related compound significantly reduced inflammation markers in animal models .

Anticancer Activity

Thiazolo[3,2-a]pyrimidines have also been investigated for their anticancer properties. In vitro studies revealed that these compounds can induce apoptosis in various cancer cell lines by activating caspase pathways and inhibiting cell proliferation. A notable study highlighted the effectiveness of thiazolo[3,2-a]pyrimidines against breast cancer cells, showing IC50 values in the low micromolar range .

Case Studies

  • Case Study on Antimicrobial Activity : In a comparative study involving multiple thiazolo derivatives, this compound exhibited an MIC (Minimum Inhibitory Concentration) value lower than that of standard antibiotics against Staphylococcus aureus and Escherichia coli .
  • Case Study on Anti-inflammatory Effects : In vivo experiments demonstrated that this compound significantly reduced paw edema in rats induced by carrageenan injection, indicating its potential as an anti-inflammatory agent .

Research Findings Summary Table

Biological ActivityObserved EffectsReference
AntimicrobialModerate to high inhibition against Gram-positive and Gram-negative bacteria
Anti-inflammatoryReduced production of pro-inflammatory cytokines
AnticancerInduced apoptosis in cancer cell lines; low micromolar IC50 values

Q & A

Q. Table 1: Structural Parameters from X-ray Analysis

ParameterValueSource
Crystal systemTriclinic
Space groupP1
Dihedral angle (thiazole-pyrimidine vs. benzene)80.94°
Hydrogen bondingC–H···O chains along c-axis

Advanced: How do substituent variations impact biological activity?

Answer:
Structure-activity relationship (SAR) studies highlight substituent effects on enzyme inhibition and pharmacokinetics:

  • Electron-withdrawing groups (e.g., Cl, Br on aryl rings): Enhance COX-1/COX-2 inhibition (IC₅₀ values: 0.8–1.2 µM vs. 2.5 µM for unsubstituted analogs) .
  • Methoxy groups : Improve solubility (logP reduction by ~0.5 units) but may reduce binding affinity due to steric hindrance .
  • Benzylidene moieties : Increase selectivity for casein kinase 2 (PKCK2) by forming π-π interactions with hydrophobic pockets .

Q. Table 2: Biological Activity of Analogous Compounds

Compound SubstituentsTarget EnzymeIC₅₀ (µM)Selectivity Ratio (vs. COX-1)Source
4-ChlorophenylCOX-20.83.2
4-MethoxyphenylPKCK21.58.7
Unsubstituted phenylCOX-22.51.0

Advanced: How can researchers resolve contradictions in enzymatic assay data for this compound?

Answer:
Contradictions often arise from assay conditions or impurity interference. Mitigation strategies include:

  • Standardized protocols :
    • Use recombinant enzymes (e.g., human COX-2) to avoid species-specific variability .
    • Pre-treat compounds with activated charcoal to remove trace solvents (e.g., DMF) that inhibit enzymes .
  • Orthogonal assays : Confirm IC₅₀ values via fluorescence polarization (FP) and surface plasmon resonance (SPR) .
  • Purity validation : Employ HPLC (C18 column, acetonitrile/water gradient) to ensure >98% purity; impurities >2% can skew results by 30–50% .

Advanced: What strategies optimize in vivo bioavailability of this compound?

Answer:
Bioavailability challenges stem from poor solubility and metabolic instability. Solutions include:

  • Prodrug design : Replace the ethyl ester with a pivaloyloxymethyl group to enhance intestinal absorption (2.5-fold increase in Cmax) .
  • Nanoformulation : Encapsulate in PLGA nanoparticles (size: 150–200 nm), improving plasma half-life from 2.5 to 8.7 hours .
  • CYP450 inhibition : Co-administer with ketoconazole (CYP3A4 inhibitor) to reduce first-pass metabolism .

Advanced: How to analyze regioselectivity in electrophilic substitution reactions of the thiazolopyrimidine core?

Answer:
Regioselectivity is governed by electronic and steric effects:

  • Electrophilic attack : Occurs preferentially at C3 (pyrimidine ring) due to higher electron density from the thiazole’s sulfur atom .
  • Steric maps : Molecular modeling (DFT calculations at B3LYP/6-31G* level) shows C7-methyl groups hinder substitution at adjacent positions .
  • Experimental validation : Bromination with NBS in CCl₄ yields >90% C3-bromo derivative, confirmed by NOESY .

Basic: What analytical techniques confirm the purity of synthesized batches?

Answer:

  • HPLC : Use a C18 column with UV detection at 254 nm; retention time ~12.3 min .
  • TLC : Silica gel GF₂₅₄, eluent CH₂Cl₂/MeOH (9:1); Rf = 0.45 .
  • Elemental analysis : Acceptable C, H, N deviations ≤0.4% .

Advanced: How does the compound’s crystal packing influence its physicochemical properties?

Answer:
Crystal packing (e.g., triclinic P1 system) reveals intermolecular C–H···O hydrogen bonds, which:

  • Increase melting point (427–428 K) .
  • Reduce solubility in non-polar solvents (e.g., logP = 3.2 in octanol/water) .
  • Stabilize the solid-state structure against thermal degradation (TGA shows decomposition >250°C) .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.